(1Z)-N'-{[(2-bromophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide
Overview
Description
(1Z)-N’-{[(2-bromophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a unique structure that includes a bromophenyl group, a methoxyphenyl group, and an ethanimidamide moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-{[(2-bromophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide typically involves multiple steps, starting with the preparation of the bromophenyl and methoxyphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include bromine, methoxybenzene, and ethanimidamide. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of (1Z)-N’-{[(2-bromophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide can be scaled up using continuous flow reactors and automated synthesis systems. These methods ensure consistent product quality and higher yields. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-{[(2-bromophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
(1Z)-N’-{[(2-bromophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the production of specialty chemicals, dyes, and polymers, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1Z)-N’-{[(2-bromophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Aliphatic Amines: Compounds with primary amines, used in various industrial applications.
Uniqueness
(1Z)-N’-{[(2-bromophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike dichloroaniline, which is primarily used in dye production, this compound has broader applications in chemistry, biology, and medicine. Its structure allows for diverse chemical modifications, making it a versatile tool in scientific research.
Properties
IUPAC Name |
[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2-bromobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-14-9-5-2-6-11(14)10-15(18)19-22-16(20)12-7-3-4-8-13(12)17/h2-9H,10H2,1H3,(H2,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWSECVVELLZTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=NOC(=O)C2=CC=CC=C2Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C/C(=N/OC(=O)C2=CC=CC=C2Br)/N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90417486 | |
Record name | STK072088 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90417486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6102-69-8 | |
Record name | STK072088 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90417486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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